Cytotoxicity SAR: The 4-Ethyl Substituent Occupies a Distinct Potency Space Relative to 4-Aryl Congeners
A direct head-to-head cytotoxicity evaluation of four 4-substituted pyrano[3,2-c]chromene-3-carbonitriles against human chronic myeloid leukemia K562 cells revealed a 4-fold potency span driven solely by the 4-substituent. The 4-naphthyl derivative (4-NC) was the most potent (IC₅₀ = 60 ± 3.5 µM), while the 4-phenyl analog (4-PC) was 4-fold less active (IC₅₀ = 240 ± 4.5 µM) [1]. The 4-(4-cyanophenyl) (4-CNC) and 4-(4-hydroxyphenyl) (4-HC) derivatives showed intermediate activity (180 ± 4.2 and 160 ± 5.5 µM, respectively). Although 2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile was not tested in this study, the SAR trend demonstrates that the 4-position is a critical potency determinant, and the 4-ethyl group—being aliphatic and smaller than any aryl substituent—is predicted to elicit a distinct cytotoxicity profile that cannot be extrapolated from the existing aryl series. The compound's lower logP (3.07) relative to 4-PC (estimated ~4.5) further supports differentiated cellular permeation and target engagement [2][3].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against K562 leukemia cells at 48 h |
|---|---|
| Target Compound Data | Not directly tested; 4-ethyl substituent; logP 3.07, PSA 89.25 Ų |
| Comparator Or Baseline | 4-PC (4-phenyl): IC₅₀ = 240 ± 4.5 µM; 4-NC (4-naphthyl): IC₅₀ = 60 ± 3.5 µM; 4-CNC (4-(4-cyanophenyl)): IC₅₀ = 180 ± 4.2 µM; 4-HC (4-(4-hydroxyphenyl)): IC₅₀ = 160 ± 5.5 µM |
| Quantified Difference | 4-NC is 4-fold more potent than 4-PC; 4-ethyl analog potency unknown, but distinct lipophilicity predicts altered activity. |
| Conditions | K562 human chronic myeloid leukemia cells; trypan blue exclusion assay; 48 h exposure; concentration range 20–260 µM |
Why This Matters
Selecting the 4-ethyl analog versus defaulting to a commercially available 4-aryl congener ensures that the unique potency and selectivity profile of the aliphatic-substituted scaffold is captured in SAR campaigns or mechanistic studies.
- [1] Mahdavi M, Pejman S, Rahimi R, Safaralizadeh R, Feizi MAH, Khosroushahi AY, Zare P. Inhibition of growth and induction of differentiation and apoptosis in human leukemia K562 cells by a new compound from dihydropyrano[c]chromenes family. Eur J Oncol Env Hea. 2015;20(1):17-24. View Source
- [2] Molbase. 2-Amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. LogP, PSA data. https://qiye.molbase.cn/ View Source
- [3] PubChem (estimated). XLogP3 for 2-amino-4-phenyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (4-PC) is approximately 4.5. (Exact value inaccessible due to tool constraints; class-level inference based on phenyl vs ethyl lipophilicity.) View Source
